5-{[3-(acetylamino)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[3-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, an acetylamino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-(acetylamino)aniline with a suitable pyrazole derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[3-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-{[3-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(Acetylamino)aniline derivatives
- Other pyrazole-based compounds
Uniqueness
5-{[3-(ACETYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N4O4 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
5-[(3-acetamidophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N4O4/c1-8(19)16-9-4-3-5-10(6-9)17-13(20)12-11(14(21)22)7-15-18(12)2/h3-7H,1-2H3,(H,16,19)(H,17,20)(H,21,22) |
InChI Key |
CXJJJIKGSKUTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=NN2C)C(=O)O |
Origin of Product |
United States |
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